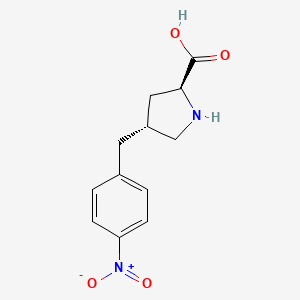

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which influences its reactivity and interactions with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Antiviral and Antibacterial Properties

Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit antiviral and antibacterial activities. The nitrobenzyl group in (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid enhances its pharmacological profile, potentially allowing it to inhibit specific pathogens or viral replication mechanisms. Studies have shown that modifications in the pyrrolidine structure can lead to improved efficacy against resistant strains of bacteria and viruses.

1.2. Chiral Drug Development

As a chiral compound, this compound serves as an important building block in the synthesis of other chiral drugs. The ability to produce enantiomerically pure compounds is critical in pharmaceuticals, as different enantiomers can exhibit vastly different biological activities. This compound can be utilized to synthesize more complex molecules with desired therapeutic effects.

Synthesis of Bioactive Molecules

2.1. Role as a Synthetic Intermediate

The compound acts as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions, which can lead to the development of novel compounds with potential biological activity.

2.2. Applications in Asymmetric Synthesis

The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis methodologies. It can be employed in catalytic processes to produce other chiral compounds efficiently, thereby contributing to the field of asymmetric catalysis.

Case Studies

Mécanisme D'action

The mechanism of action of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The nitrobenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of a nitro group, affecting its chemical properties and biological activity.

Uniqueness

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The stereochemistry further enhances its specificity in interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

Cefoperazone A, a third-generation cephalosporin antibiotic, exhibits significant biological activity primarily against a range of gram-negative and some gram-positive bacteria. Its effectiveness is enhanced when combined with beta-lactamase inhibitors, such as sulbactam. This article explores the antimicrobial properties, clinical applications, and relevant case studies associated with Cefoperazone A.

Antimicrobial Spectrum

Cefoperazone A demonstrates a broad spectrum of activity, particularly against:

- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

- Gram-positive bacteria : Shows activity against strains of Staphylococcus aureus and Streptococcus pneumoniae.

Minimum Inhibitory Concentration (MIC) Data

The efficacy of Cefoperazone A can be quantified using the Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth. The following table summarizes MIC values for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 1-4 |

| K. pneumoniae | 1-8 |

| P. aeruginosa | 4-16 |

| A. baumannii | 8-32 |

| S. aureus | 0.5-2 |

Combination Therapy with Sulbactam

The combination of Cefoperazone A with sulbactam significantly enhances its antibacterial efficacy, particularly against beta-lactamase-producing organisms. Studies have shown that this combination can increase susceptibility rates from approximately 88% to over 96% in Enterobacteriaceae isolates when sulbactam is added at low concentrations (≤4 µg/mL) .

Clinical Efficacy

A study comparing Cefoperazone-sulbactam to other antibiotics for the treatment of surgical site infections (SSIs) revealed that the combination therapy resulted in a cure rate of 58.18% compared to 32.73% for the control group treated with cefuroxime . This highlights the potential of Cefoperazone-sulbactam as a more effective treatment option.

Case Studies and Clinical Observations

-

Cefoperazone-induced Coagulopathy :

A study involving critically ill patients receiving Cefoperazone reported that 26% experienced elevated International Normalized Ratio (INR), indicating potential coagulopathy . Although adverse events were rare, monitoring is essential in vulnerable populations. -

Drug Interaction and Efficacy :

In a clinical trial involving 152 patients with intra-abdominal infections, those treated with Cefoperazone-sulbactam had significantly higher cure rates (86.8%) compared to those receiving gentamicin-clindamycin (61.8%) . This suggests that Cefoperazone-sulbactam may be a preferable choice in such infections. -

Adverse Reactions :

A case report highlighted a patient developing hemolytic anemia after receiving cefoperazone-tazobactam . While rare, such reactions underscore the need for vigilance in monitoring patients on this regimen.

Propriétés

IUPAC Name |

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18/h1-4,9,11,13H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUVMRKMUCNUGA-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.